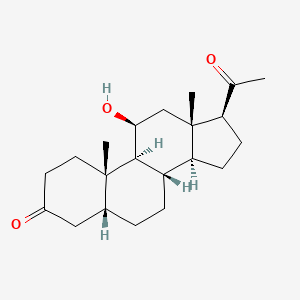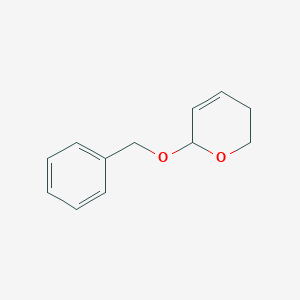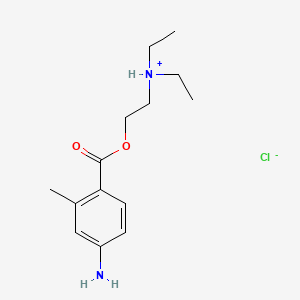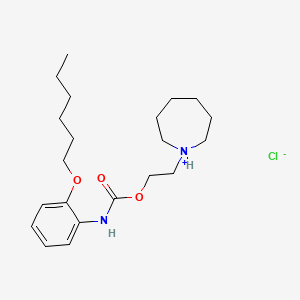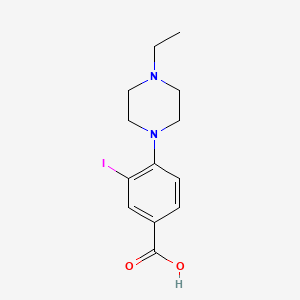
1-Cyclohexylamino-2-propanol phenylurethan hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexylamino-2-propanol phenylurethan hydrochloride is a chemical compound with a complex structure that includes a cyclohexylamino group, a propanol backbone, and a phenylurethan moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexylamino-2-propanol phenylurethan hydrochloride typically involves multiple steps. One common method starts with the reaction of cyclohexylamine with epichlorohydrin to form 1-cyclohexylamino-2-propanol. This intermediate is then reacted with phenyl isocyanate to form the phenylurethan derivative. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
化学反应分析
Types of Reactions
1-Cyclohexylamino-2-propanol phenylurethan hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylamino-2-propanone, while reduction could produce cyclohexylamino-2-propanol derivatives.
科学研究应用
1-Cyclohexylamino-2-propanol phenylurethan hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Cyclohexylamino-2-propanol phenylurethan hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1-Cyclohexylamino-2-propanol
- 1-Cyclohexylamino-2-phenyl-2-propanol
- 1-Cyclohexylamino-3-phenoxy-2-propanol
Uniqueness
1-Cyclohexylamino-2-propanol phenylurethan hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
| 67195-95-3 | |
分子式 |
C16H25ClN2O2 |
分子量 |
312.83 g/mol |
IUPAC 名称 |
cyclohexyl-[3-(phenylcarbamoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c19-16(18-15-10-5-2-6-11-15)20-13-7-12-17-14-8-3-1-4-9-14;/h2,5-6,10-11,14,17H,1,3-4,7-9,12-13H2,(H,18,19);1H |
InChI 键 |
WYEJIEYWNUDUGH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)[NH2+]CCCOC(=O)NC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



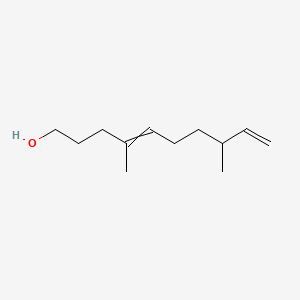
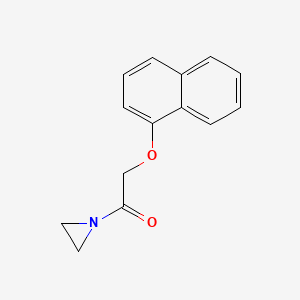
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)

![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
